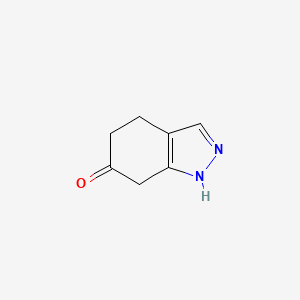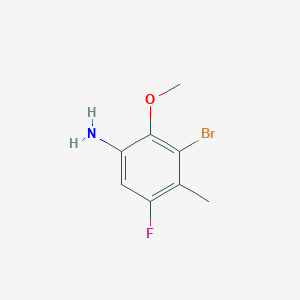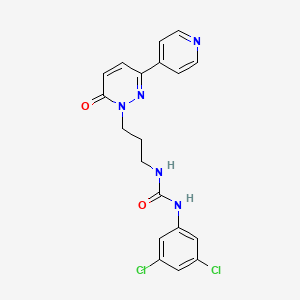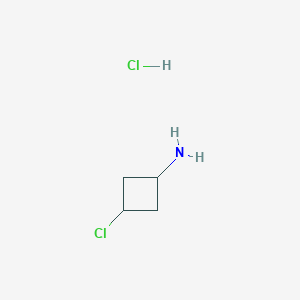
3-Chlorocyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorocyclobutan-1-amine;hydrochloride, also known as CCBA hydrochloride, is a chemical compound used in scientific research. It has a molecular weight of 142.03 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chlorocyclobutan-1-amine hydrochloride . The InChI code is1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H . Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature or at 4 degrees Celsius . .Wissenschaftliche Forschungsanwendungen
Synthesis of Analogues and Complexes
Synthetic Approaches and Analogues : A study outlines a two-step synthetic method toward 3-(chloromethyl)cyclobutanone, which was used for synthesizing 2,4-methanoproline analogues. This method demonstrates the potential of 3-Chlorocyclobutan-1-amine hydrochloride in creating complex cyclobutanone structures with applications in medicinal chemistry (Rammeloo, Stevens, & de Kimpe, 2002).
Platinum (II) Anticancer Complexes : Research into mixed-NH3/amine platinum (II) complexes featuring a dichloroacetate moiety in the leaving group has shown that 3-Chlorocyclobutan-1-amine hydrochloride can contribute to the development of novel platinum drugs. These complexes exhibit marked cytotoxicity toward cancer cells, highlighting the compound's application in cancer treatment (Liu et al., 2013).
Enhancement of Synthetic Methodologies
Modular Synthons for Medicinal Chemistry : A protected α-aminocyclobutanone has been synthesized as a modular synthon, facilitating access to cyclobutanone-containing lead inhibitors. This underscores the utility of 3-Chlorocyclobutan-1-amine hydrochloride in synthesizing key intermediates for drug development (Habeeb Mohammad et al., 2020).
Hydroamination of Strained Alkenes : The compound has also been implicated in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, highlighting its role in the development of synthetic methods for creating biologically active compounds (Feng et al., 2019).
Chemical Reactions and Mechanistic Insights
- Reactions with Nucleophiles : Studies on the reactions of chlorosulfanyl derivatives with various nucleophiles show how 3-Chlorocyclobutan-1-amine hydrochloride can be used to explore reaction mechanisms and synthetic pathways, expanding its applicability in organic synthesis (Majchrzak et al., 2006).
Novel Drug Design and Synthesis
- Squaramide Surrogates as Potent VLA-4 Antagonists : The synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones from 3-Chlorocyclobutan-1-amine hydrochloride has led to the discovery of compounds that are potent antagonists of VLA-4, a molecule implicated in various diseases. This demonstrates the compound's role in novel drug design and synthesis (Brand, de Candole, & Brown, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-chlorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMRRCMCVJHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutanamine;hydrochloride | |
CAS RN |
135767-82-7 |
Source


|
| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

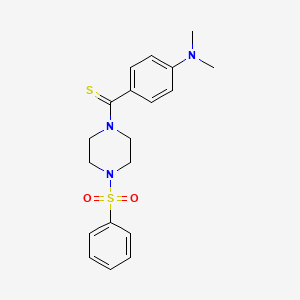
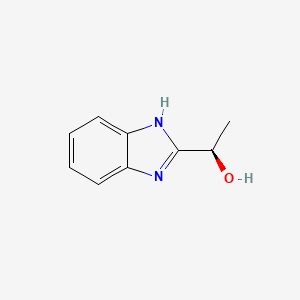
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)

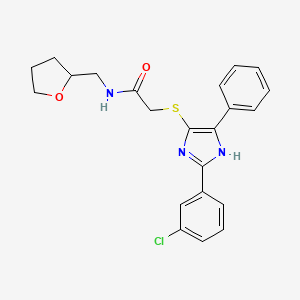

![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)
![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)
